molecular formula C18H15BrFNO B1327220 (4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898749-35-4

(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1327220
CAS No.: 898749-35-4
M. Wt: 360.2 g/mol
InChI Key: GSAKJSFXJLQJDG-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic compound that features a combination of bromine, fluorine, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a bromine atom is introduced to the phenyl ring. This is followed by the introduction of a fluorine atom through electrophilic aromatic substitution. The pyrrole moiety is then attached via a condensation reaction with an appropriate aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
  • (4-Fluorophenyl)(3-(pyrrol-1-yl)methyl)phenyl)methanone

Uniqueness

(4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is unique due to its specific combination of bromine, fluorine, and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (4-Bromo-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , also known by its CAS number 898749-35-4 , is a synthetic organic molecule with potential biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₅BrFNO
  • Molecular Weight : 360.22 g/mol
  • Structure : The compound features a bromo and fluoro substituent on the phenyl rings, along with a pyrrolidine moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its effects on neurological pathways.

Anticancer Activity

Studies have indicated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, the presence of halogenated phenyl groups is often associated with enhanced activity against breast cancer cells (e.g., MCF-7) and other malignancies.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
(4-Bromo-2-fluorophenyl)(3-(...))MCF-7<10
Compound AA549 (Lung)15
Compound BHT29 (Colon)12

Note: IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

The mechanism through which this compound exerts its cytotoxic effects may involve:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival, such as carbonic anhydrase II, which is critical for tumor growth.

Neurological Activity

There is emerging evidence suggesting that derivatives of this compound could possess neuroprotective properties. The pyrrolidine ring is often linked to modulation of neurotransmitter systems, particularly in the context of anxiety and depression.

Case Study: Neuroprotective Effects

A study exploring the effects of pyrrolidine derivatives found that they could enhance synaptic plasticity and reduce neuroinflammation in models of neurodegeneration. This suggests potential applications for treating disorders like Alzheimer's disease.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFNO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAKJSFXJLQJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643498
Record name (4-Bromo-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-35-4
Record name (4-Bromo-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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